![molecular formula C14H13N3O3S B7719741 N-(furan-2-ylmethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7719741.png)
N-(furan-2-ylmethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-(furan-2-ylmethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as FTOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FTOB is a fluorescent probe that can be used to detect various biological molecules and processes.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively used as a fluorescent probe in various biological applications. It can be used to detect the presence of reactive oxygen species (ROS) in cells, which are known to play a role in various diseases such as cancer and neurodegenerative disorders. N-(furan-2-ylmethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can also be used to detect the presence of zinc ions in cells, which are important for various biological processes such as gene expression and enzyme activity. Additionally, N-(furan-2-ylmethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been used to study the mechanism of action of various drugs and to investigate the interactions between proteins and other biomolecules.
Mechanism of Action
Target of Action
It is suggested that it may have a similar mechanism of action to that of triple neurotransmitter reuptake inhibitors . These inhibitors typically target the serotonin, norepinephrine, and dopamine transporters, which play crucial roles in regulating mood and cognition.
Mode of Action
The data suggest that effects on the coactivator MKL1 are likely, although effects on other SRF regulatory cofactors cannot be ruled out .
Biochemical Pathways
The compound’s interaction with its targets likely affects the Rho/SRF pathway . This pathway plays a significant role in cell growth, survival, and differentiation. By inhibiting this pathway, CCG-152656 could potentially disrupt these cellular processes.
Result of Action
CCG-152656 displays activity in several in vitro cancer cell functional assays . It potently inhibits DNA synthesis in PC-3 prostate cancer cells, and it inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . CCG-152656 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line compared with the parental cell line .
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(furan-2-ylmethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its high sensitivity and specificity. It can detect low concentrations of target molecules with high accuracy. Additionally, N-(furan-2-ylmethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is relatively easy to use and can be applied to a wide range of biological systems. However, one limitation of N-(furan-2-ylmethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is that it is not suitable for in vivo imaging due to its low penetration through tissues.
Future Directions
There are several future directions for the use of N-(furan-2-ylmethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One potential application is in the development of new diagnostic tools for various diseases. N-(furan-2-ylmethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can be used to detect the presence of specific biomolecules in patient samples, which can aid in the early detection and diagnosis of diseases. Additionally, N-(furan-2-ylmethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can be used to study the interactions between proteins and other biomolecules, which can aid in the development of new drugs and therapies. Finally, N-(furan-2-ylmethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can be modified to improve its properties, such as its sensitivity and specificity, which can further enhance its usefulness as a research tool.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process that starts with the reaction of furan-2-carboxaldehyde and 3-amino-1,2,4-oxadiazole in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 2-thiophenemethylamine to yield N-(furan-2-ylmethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. The overall yield of the synthesis process is around 40%.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-12(15-9-10-3-1-7-19-10)5-6-13-16-14(17-20-13)11-4-2-8-21-11/h1-4,7-8H,5-6,9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNTWQZVTREOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
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